TM6089
Overview
Description
TM6089 is a unique inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors. This compound stimulates hypoxia-inducible factor activity without iron chelation, inducing angiogenesis and providing protection against ischemia . This compound has been shown to enhance angiogenesis when administered locally and stimulate hypoxia-inducible factor activity in transgenic rats expressing a hypoxia-responsive reporter vector .
Preparation Methods
The synthesis of TM6089 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the desired compound.
Coupling Reaction: The final step involves a coupling reaction where the intermediates are combined under specific conditions to form this compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
TM6089 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TM6089 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of prolyl hydroxylase in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the regulation of hypoxia-inducible factors and their role in cellular responses to hypoxia.
Medicine: this compound has potential therapeutic applications in the treatment of ischemic diseases, where it can induce angiogenesis and protect organs from ischemic damage.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting hypoxia-inducible factors
Mechanism of Action
TM6089 exerts its effects by inhibiting prolyl hydroxylase, an enzyme that regulates the stability of hypoxia-inducible factors. By inhibiting prolyl hydroxylase, this compound prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. This activation induces the expression of genes involved in angiogenesis, erythropoiesis, and other adaptive responses to hypoxia .
Comparison with Similar Compounds
TM6089 is unique among prolyl hydroxylase inhibitors due to its lack of iron chelation activity. Unlike other inhibitors that chelate iron to inhibit prolyl hydroxylase, this compound binds to the active site of the enzyme without chelating iron. This unique binding mode makes this compound a valuable tool for studying the role of prolyl hydroxylase in various biological processes .
Similar compounds include:
TM6008: Another prolyl hydroxylase inhibitor with similar properties but different binding characteristics.
IOX4: A known prolyl hydroxylase inhibitor that chelates iron to inhibit the enzyme.
Dimethylacrylshikonin: A compound with inhibitory activity against prolyl hydroxylase but with different chemical properties.
Properties
IUPAC Name |
6-amino-1,3-dimethyl-5-(2-pyridin-2-ylsulfanylacetyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-16-11(14)10(12(19)17(2)13(16)20)8(18)7-21-9-5-3-4-6-15-9/h3-6H,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXHGWIWBWQJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CSC2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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